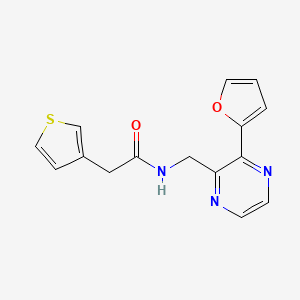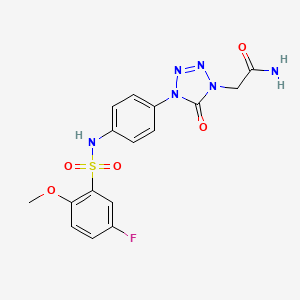![molecular formula C17H14N4O2S B2870056 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1904022-04-3](/img/structure/B2870056.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical entity with a multifaceted structure incorporating thienopyrimidine and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of the Thienopyrimidine Moiety
The synthesis typically begins with the formation of the thienopyrimidine ring through a series of cyclization reactions involving thiophene and pyrimidine precursors.
Reaction conditions often require the use of strong bases and dehydrating agents at elevated temperatures.
Synthesis of the Indole Moiety
The indole ring is synthesized using Fischer indole synthesis or other modern indole synthesis methods.
Common conditions include acidic catalysts and heating to facilitate the cyclization of phenylhydrazine and ketone derivatives.
Coupling of Moieties
The final step involves the coupling of the thienopyrimidine and indole moieties through a suitable linker, often using amide bond formation techniques.
Reaction conditions may involve coupling reagents like EDC or HATU and bases like DIPEA in anhydrous solvents.
Industrial Production Methods
Industrial-scale production would involve optimizing these steps for higher yields, purity, and cost-effectiveness. This typically includes:
Using scalable solvents and reagents.
Employing automated synthesis and purification techniques.
Ensuring compliance with environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation at the indole ring, yielding indole-2,3-dione derivatives.
Common oxidizing agents include KMnO₄ and PCC.
Reduction
Reduction can occur at the carbonyl group of the thienopyrimidine ring.
Typical reducing agents are LiAlH₄ or NaBH₄.
Substitution
Substitution reactions can take place on the indole nitrogen or the ethyl linker.
Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: KMnO₄, PCC, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Bases: K₂CO₃, NaOH, DIPEA.
Solvents: THF, DCM, DMF, methanol.
Major Products Formed from These Reactions
Oxidation products: Indole-2,3-dione derivatives.
Reduction products: Alcohols or secondary amines.
Substitution products: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Serves as a building block for synthesizing more complex molecules.
Used in studying reaction mechanisms involving heterocyclic compounds.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules such as DNA and proteins.
Medicine
Explored as a candidate for drug development, particularly in anticancer research.
Studied for its potential therapeutic effects on various diseases.
Industry
Used in the development of new materials with specific chemical properties.
Potentially applicable in the agrochemical sector for developing new pesticides or herbicides.
Mécanisme D'action
The precise mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide varies depending on its application. In medicinal chemistry, it may:
Inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
Interact with cellular receptors, modulating signal transduction pathways.
Affect gene expression by intercalating into DNA or RNA structures.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide can be compared to compounds with similar heterocyclic structures, such as:
Thieno[2,3-d]pyrimidines: : Similar bioactivities but differing in their additional functional groups and overall molecular framework.
Indole-3-carboxamides: : Share the indole core but lack the thienopyrimidine moiety, leading to differences in biological activity and chemical reactivity.
Highlighting Its Uniqueness
What sets this compound apart is the fusion of the thienopyrimidine and indole moieties, providing a unique scaffold that can interact with multiple biological targets and exhibit diverse chemical reactivity.
List of Similar Compounds
Thieno[2,3-d]pyrimidine derivatives.
Indole-3-carboxamide derivatives.
Benzothiophene analogs.
This detailed article should give you a thorough understanding of this compound, from its synthesis to its various applications
Propriétés
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-9-19-13-4-2-1-3-11(12)13)18-6-7-21-10-20-14-5-8-24-15(14)17(21)23/h1-5,8-10,19H,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMSVVQXBOWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)


![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2869984.png)


![n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide](/img/structure/B2869990.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)
